N-(5-bromoquinolin-8-yl)-2-chlorobenzamide
Overview
Description
N-(5-bromoquinolin-8-yl)-2-chlorobenzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring substituted with a bromine atom at the 5-position and a benzamide group substituted with a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective C5-H bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as a bifunctional reagent . The reaction is catalyzed by copper and requires an alkaline additive for the bromination step. The resulting 5-bromoquinoline derivative can then be reacted with 2-chlorobenzoyl chloride to form N-(5-bromoquinolin-8-yl)-2-chlorobenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation reactions. These processes are typically optimized for high yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromoquinolin-8-yl)-2-chlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups at the 5-position.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)-2-chlorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(5-bromoquinolin-8-yl)-2-chlorobenzamide can be compared with other similar compounds, such as:
8-hydroxyquinoline: Known for its antimicrobial and anticancer activities.
8-aminoquinoline: Used as a scaffold for the synthesis of various bioactive molecules.
5,7-dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2-chlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-12-7-8-14(15-10(12)5-3-9-19-15)20-16(21)11-4-1-2-6-13(11)18/h1-9H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXWLHQXMAPOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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